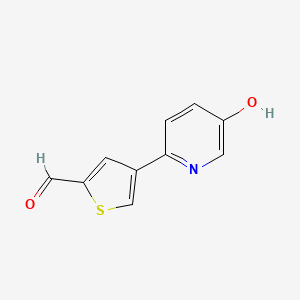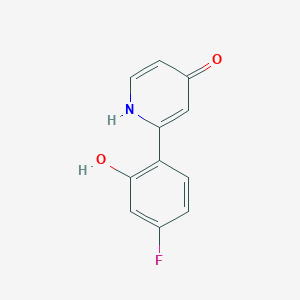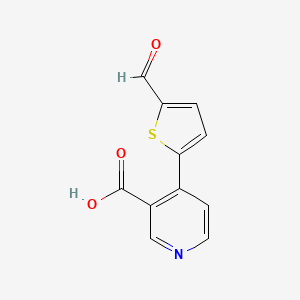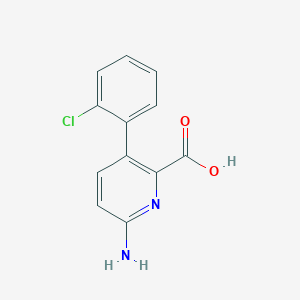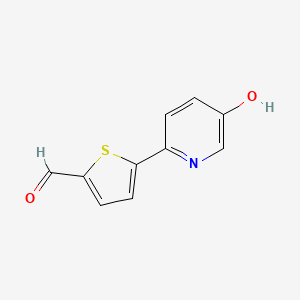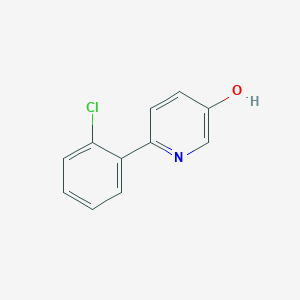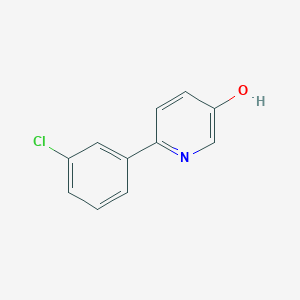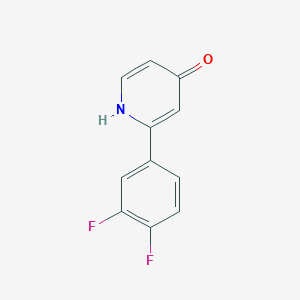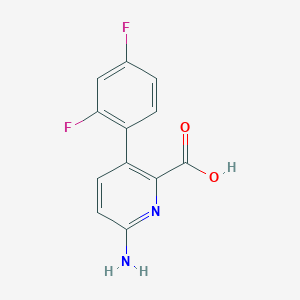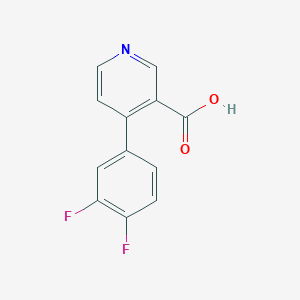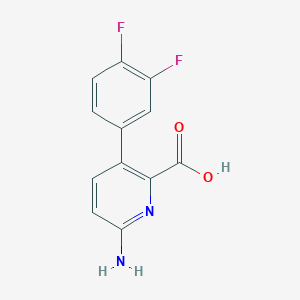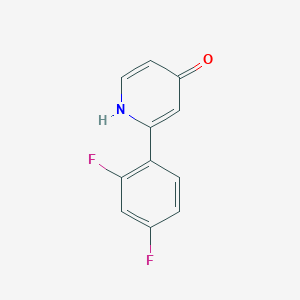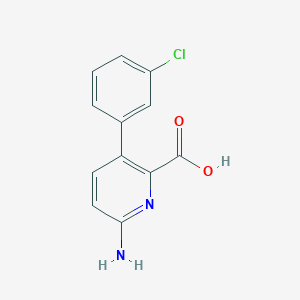
6-Amino-3-(3-chlorophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-chlorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridinecarboxylic acid and are known for their diverse applications in various fields, including agriculture, medicine, and chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-chlorophenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorobenzaldehyde.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of ammonium acetate to form 3-(3-chlorophenyl)acrylonitrile.
Cyclization: The intermediate 3-(3-chlorophenyl)acrylonitrile is then cyclized with hydrazine hydrate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions
6-Amino-3-(3-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Amino-3-(3-chlorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.
作用机制
The mechanism of action of 6-Amino-3-(3-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it may act as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Picolinic Acid: The parent compound with a carboxyl group at the 2nd position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxyl group at the 4th position.
Uniqueness
6-Amino-3-(3-chlorophenyl)picolinic acid is unique due to the presence of both an amino group and a chlorophenyl group on the picolinic acid skeleton. This combination of functional groups imparts specific chemical and biological properties that are not observed in the parent picolinic acid or its other derivatives.
属性
IUPAC Name |
6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEAFKKARZQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
